Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate
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Overview
Description
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro undecane core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt . The process involves the use of solvents such as dichloromethane and requires careful temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is typically purified using crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-Butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Uniqueness
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYABPHROHFZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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